(3-(6-Nitro-1H-indol-1-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(6-Nitro-1H-indol-1-yl)phenyl)methanol: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a nitro group attached to the indole ring, which can significantly influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol typically involves the following steps:
Nitration of Indole: The indole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Coupling Reaction: The nitrated indole is then coupled with a benzyl halide under basic conditions to form the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Reduction: The nitro group can be reduced to an amino group if required, using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles, such as acyl chlorides or alkyl halides, to form esters or ethers.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions
Substitution: Acyl chlorides, alkyl halides
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amino derivative
Substitution: Formation of esters or ethers
Scientific Research Applications
(3-(6-Nitro-1H-indol-1-yl)phenyl)methanol: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the production of dyes and pigments due to its indole structure.
Mechanism of Action
The mechanism of action of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The indole ring can also interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(3-(6-Amino-1H-indol-1-yl)phenyl)methanol: Similar structure but with an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.
(3-(6-Methyl-1H-indol-1-yl)phenyl)methanol:
(3-(6-Methoxy-1H-indol-1-yl)phenyl)methanol: Features a methoxy group, which can influence its solubility and reactivity.
Uniqueness
- The presence of the nitro group in (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol makes it unique compared to its analogs. The nitro group can participate in various chemical reactions, such as reduction and substitution, providing a versatile platform for chemical modifications and biological studies.
Biological Activity
The compound (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol is part of a broader class of indole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound features a nitro-substituted indole moiety attached to a phenyl group via a methanol linkage. The synthesis typically involves the reaction of 6-nitroindole with appropriate phenolic compounds under controlled conditions to yield the desired product with high purity.
Anticancer Activity
Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines, including HeLa, MCF-7, and HT-29. For instance, a related compound showed an IC50 value of 0.34 μM against MCF-7 cells, indicating potent antiproliferative effects .
Antimicrobial Activity
Indole derivatives are also recognized for their antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. In particular, compounds exhibiting minimum inhibitory concentrations (MICs) below 0.01 mg/mL against strains like E. coli and S. aureus have been reported . The specific activity of this compound against various microbial strains remains to be fully characterized, but its structural similarities suggest potential efficacy.
Anti-inflammatory Effects
Indole compounds have been implicated in anti-inflammatory pathways. They may modulate cytokine production and inhibit inflammatory mediators, suggesting that this compound could play a role in treating inflammatory diseases .
The mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : Indole derivatives can activate intrinsic apoptotic pathways, leading to cell death in cancer cells.
- Inhibition of Cell Proliferation : These compounds may interfere with cell cycle progression, particularly at the G2/M phase .
- Antimicrobial Action : The nitro group in the structure may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism.
Case Studies and Research Findings
A variety of studies have explored the biological activities of indole derivatives:
- Anticancer Studies : A study on structurally related indoles demonstrated significant cytotoxicity against multiple cancer cell lines, with mechanisms involving tubulin polymerization inhibition and apoptosis induction .
- Antimicrobial Evaluation : Research has shown that certain indole-based compounds exhibit strong antimicrobial activity against MRSA and other resistant strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms .
- Inflammatory Response Modulation : Indoles have been shown to reduce inflammation markers in vivo, supporting their use as therapeutic agents in inflammatory diseases .
Data Tables
Properties
Molecular Formula |
C15H12N2O3 |
---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
[3-(6-nitroindol-1-yl)phenyl]methanol |
InChI |
InChI=1S/C15H12N2O3/c18-10-11-2-1-3-13(8-11)16-7-6-12-4-5-14(17(19)20)9-15(12)16/h1-9,18H,10H2 |
InChI Key |
AIFZFNQGUAQWTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC3=C2C=C(C=C3)[N+](=O)[O-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.